4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
Overview
Description
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a benzyl group, a methylamino group, and a phenylene bis(dimethylpropanoate) moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl(methyl)aminoacetyl intermediate, followed by its coupling with 1,2-phenylene bis(2,2-dimethylpropanoate) under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis efficiently. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets and pathways. The benzyl and methylamino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenylene bis(dimethylpropanoate) moiety can influence the compound’s solubility, stability, and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Benzylamino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
- 4-(2-(Methylamino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
- 4-(2-(Dimethylamino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
Uniqueness
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) is unique due to the presence of both benzyl and methylamino groups, which can impart distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these groups.
Properties
IUPAC Name |
[4-[2-[benzyl(methyl)amino]acetyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15H,16-17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMOVVERRRQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CN(C)CC2=CC=CC=C2)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720846 | |
Record name | 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42146-03-2 | |
Record name | 4-(N-Benzyl-N-methylglycyl)-1,2-phenylene bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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